1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine
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Overview
Description
1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine is a complex organic compound that features a pyrazole ring, a piperazine ring, and a nitrophenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Sulfonylation: The nitrophenyl sulfonyl group is introduced by reacting the methylated pyrazole with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine.
Piperazine Coupling: Finally, the piperazine ring is coupled with the sulfonylated pyrazole using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-methylpyrazol-4-yl)ethanone
- 2-(1-methyl-1H-pyrazol-4-yl)morpholine
- 4-(4-morpholinyl(phenyl)methyl)morpholine
Uniqueness
1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine is unique due to its combination of a pyrazole ring, a piperazine ring, and a nitrophenyl sulfonyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C15H19N5O4S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-[(1-methylpyrazol-4-yl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C15H19N5O4S/c1-17-11-13(10-16-17)12-18-6-8-19(9-7-18)25(23,24)15-4-2-14(3-5-15)20(21)22/h2-5,10-11H,6-9,12H2,1H3 |
InChI Key |
NPSVHTHDDMLANK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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